
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is an organic compound with a unique structure that combines a hydroxy group, a methyl group, and a pyridinyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridylmagnesium bromide with ethyl 2-oxo-3-methylbutanoate, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxo-3-methyl-3-(pyridin-2-yl)butanoic acid, while reduction can produce 2-hydroxy-3-methyl-3-(pyridin-2-yl)butanol.
科学的研究の応用
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and pyridinyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-methylbutanoic acid: Lacks the pyridinyl group, making it less versatile in certain applications.
3-Pyridinylboronic acid: Contains a boronic acid group instead of the butanoic acid backbone, leading to different reactivity and applications.
2-Hydroxy-3-methylbutyric acid: Similar structure but without the pyridinyl group, affecting its chemical properties and uses.
Uniqueness
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is unique due to the presence of both the hydroxy and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-hydroxy-3-methyl-3-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(2,8(12)9(13)14)7-5-3-4-6-11-7/h3-6,8,12H,1-2H3,(H,13,14) |
InChIキー |
FIVZDCXWGRRLFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=N1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


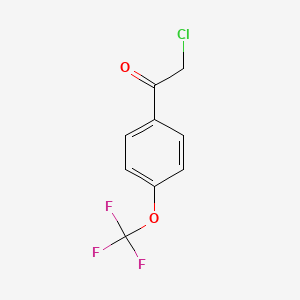
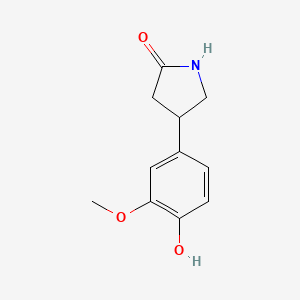


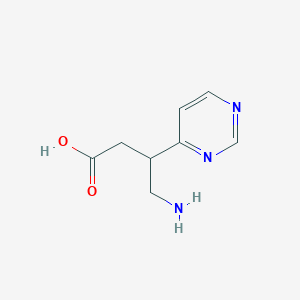
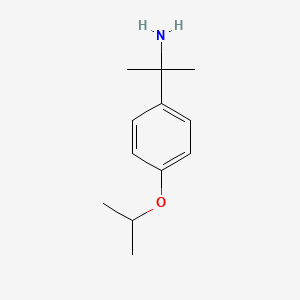
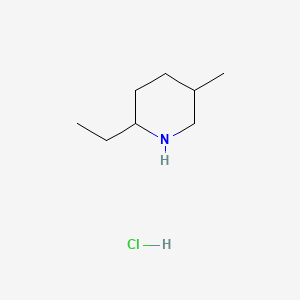
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
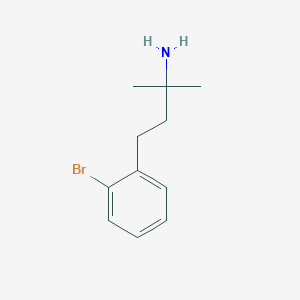
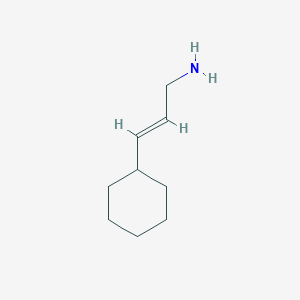
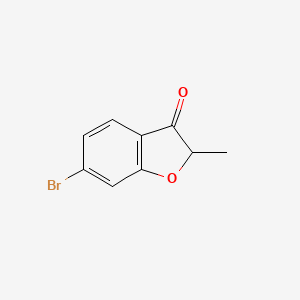
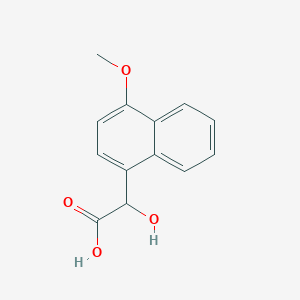

![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
